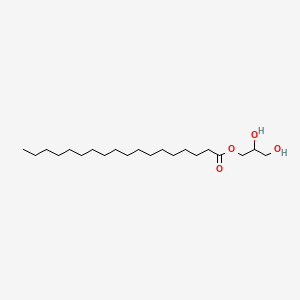

(1,2-13C2)hexanoic acid

Descripción general

Descripción

Hexanoic acid, also known as caproic acid, is an organic compound and a member of the carboxylic acid family . It’s a saturated fatty acid characterized by a six-carbon chain structure . It appears as a colorless liquid under room temperature and exudes a strong, unpleasant odor, often likened to that of animal sweat or cheese .

Synthesis Analysis

Hexanoic acid can be produced via various methods. Natural production occurs as a byproduct of fermentation processes in some types of bacteria . The industrial production of hexanoic acid often involves the oxidation of hexanal . In recent years, hydrophobic deep eutectic solvents (HDES) have emerged as an alternative extractive media capable of extracting non-polar organic and inorganic molecules from aqueous environments .

Molecular Structure Analysis

Hexanoic acid is a saturated fatty acid with a linear structure in which carbon atoms are arranged straight. It has a carboxyl group attached at one end, and the rest of the 5 carbons are connected and hydrogen atoms . Its molecular formula is C6H12O2 .

Chemical Reactions Analysis

Hexanoic acid is involved in several chemical reactions. For instance, it is produced by two consecutive condensation reactions: the first is the formation of butyric acid from two acetyl-CoAs, and the second is the formation of hexanoic from one butyryl-CoA and one acetyl-CoA .

Physical And Chemical Properties Analysis

Hexanoic acid’s boiling point is around 205.6°C (402.1°F), and it has a melting point of -3°C (26.6°F) . The acid is not readily soluble in water but can be dissolved in common organic solvents such as alcohol or ether . It is a relatively weak acid with a pKa of 4.88, making it less acidic than common household vinegar .

Mecanismo De Acción

Target of Action

Hexanoic acid, also known as caproic acid, is a carboxylic acid derived from hexane . It primarily targets the Meloidogyne javanica , a type of root-knot nematode . It also acts as a priming agent in Nicotiana tabacum cells, enhancing their defense mechanisms .

Mode of Action

Hexanoic acid exhibits its action by inhibiting the hatching of M. javanica eggs and the release of second-stage juveniles . It also primes plant defense mechanisms, particularly in Nicotiana tabacum cells, by activating genes involved in the establishment of systemic acquired resistance .

Biochemical Pathways

Hexanoic acid affects the metabolomes of plants, generating common biomarkers such as caffeoylputrescine glycoside, cis-5-caffeoylquinic acid, feruloylglycoside, feruloyl-3-methoxytyramine glycoside, and feruloyl-3-methoxytyramine conjugate . It activates the early phenylpropanoid pathway and chlorogenic acids metabolism, leading to enhanced synthesis of hydroxycinnamic acids and related conjugates .

Pharmacokinetics

One study involving a hexanoic acid linker in a melanoma imaging agent showed that the compound was stable up to 24 hours at room temperature . In vivo biodistribution studies showed a tumor uptake of 4.92 ± 0.92 % ID/g and 2.78 ± 1.48 % ID/g at 2 hours and 4 hours post-injection, respectively .

Result of Action

Hexanoic acid’s action results in the paralysis of M. javanica second-stage juveniles and significant inhibition of egg hatching . In plants, it triggers differential metabolomic and transcriptomic responses, leading to an enhanced broad-spectrum defensive ability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of hexanoic acid. For instance, the compound’s action on M. javanica and its priming effect on plant cells can be affected by the soil and ecological conditions

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Hexanoic acid has various advantages and limitations for lab experiments. One of its advantages is its low cost and availability, as it can be synthesized from readily available starting materials. Hexanoic acid is also relatively stable and can be stored for extended periods without degradation. However, one of its limitations is its pungent odor, which can be unpleasant and may interfere with experiments that require odorless conditions. Additionally, hexanoic acid has a low boiling point, which may limit its use in high-temperature experiments.

Direcciones Futuras

Hexanoic acid has various potential future directions for scientific research. One potential direction is its use as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. Hexanoic acid has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. Additionally, hexanoic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Finally, hexanoic acid has been shown to have metabolic effects by regulating glucose and lipid metabolism, which may be beneficial for the treatment of metabolic disorders such as diabetes and obesity.

Conclusion

In conclusion, hexanoic acid is a six-carbon saturated fatty acid with various scientific research applications. It can be synthesized through various methods, including the oxidation of n-hexanol, and exerts its effects through various mechanisms, including the activation of GPCRs and the inhibition of HDAC enzymes. Hexanoic acid has various biochemical and physiological effects, including its role in energy metabolism, lipid metabolism, and inflammation. It has various advantages and limitations for lab experiments and has various potential future directions for scientific research, including its use as a therapeutic agent for various diseases.

Aplicaciones Científicas De Investigación

Hexanoic acid has been extensively studied for its various scientific research applications. One of its most significant applications is as a flavoring agent in the food industry. It is commonly used in the production of cheese, butter, and other dairy products due to its pungent odor and flavor. Hexanoic acid is also used as a precursor for the synthesis of various esters, which are commonly used as flavoring agents in the food and fragrance industries.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Hexanoic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found to promote basal and insulin-induced phosphorylation of the Akt-mTOR pathway in the HepG2 Hepatoma Cell Line . This suggests that hexanoic acid may interact with enzymes involved in these pathways.

Cellular Effects

Hexanoic acid has been shown to have effects on various types of cells and cellular processes. For example, it has been found to promote a balanced metabolic profile in HepG2 cells, a human hepatocellular model . It influences cell function by maintaining optimal insulin sensitivity and even fostering basal and insulin-dependent phosphorylation of the Akt-mTOR pathway .

Molecular Mechanism

The mechanism of action of hexanoic acid involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it has been found to foster basal and insulin-dependent phosphorylation of the Akt-mTOR pathway , suggesting that it may bind to and activate enzymes involved in this pathway.

Metabolic Pathways

Hexanoic acid is involved in various metabolic pathways. For instance, it has been found to promote basal and insulin-induced phosphorylation of the Akt-mTOR pathway , suggesting that it may interact with enzymes involved in these pathways

Propiedades

| { "Design of the Synthesis Pathway": "Hexanoic acid can be synthesized through the oxidation of hexanol or the hydrolysis of hexyl cyanide.", "Starting Materials": [ "Hexanol", "Sodium dichromate", "Sulfuric acid", "Water" ], "Reaction": [ "Mix hexanol, sulfuric acid, and water in a flask", "Add sodium dichromate to the mixture and stir", "Heat the mixture under reflux for several hours", "Cool the mixture and add water to dissolve the product", "Extract the product with ether", "Wash the ether layer with water and sodium bicarbonate solution", "Dry the ether layer with anhydrous sodium sulfate", "Evaporate the ether to obtain hexanoic acid" ] } | |

Número CAS |

58454-02-7 |

Fórmula molecular |

C6H12O2 |

Peso molecular |

118.14 g/mol |

Nombre IUPAC |

(1,2-13C2)hexanoic acid |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i5+1,6+1 |

Clave InChI |

FUZZWVXGSFPDMH-MPOCSFTDSA-N |

SMILES isomérico |

CCCC[13CH2][13C](=O)O |

SMILES |

CCCCCC(=O)O |

SMILES canónico |

CCCCCC(=O)O |

Punto de ebullición |

396 to 397 °F at 760 mmHg (NTP, 1992) 205.8 °C 202.00 to 203.00 °C. @ 760.00 mm Hg 205 °C |

Color/Form |

Oily liquid |

Densidad |

0.927 (USCG, 1999) - Less dense than water; will float 0.929 at 20 °C/4 °C Relative density (water = 1): 0.93 0.923-0.928 |

Punto de inflamación |

220 °F (NTP, 1992) 215 °F (102 °C) (Open cup) 102 °C o.c. |

melting_point |

27 °F (NTP, 1992) -3.4 °C -4.00 to -3.00 °C. @ 760.00 mm Hg -3 °C |

Descripción física |

Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes. Liquid; Liquid, Other Solid Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline] Solid OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. colourless to very pale yellow, oily liquid/cheesy, sweat-like odou |

Números CAS relacionados |

10051-44-2 (sodium salt) 13476-79-4 (copper(2+) salt) 16571-42-9 (manganese(2+) salt) 19455-00-6 (potassium salt) 38708-95-1 (calcium salt) |

Solubilidad |

5 to 10 mg/mL at 72 °F (NTP, 1992) In water, 1.03X10+4 mg/L at 25 °C Readily sol in ethanol, ether. 10.3 mg/mL Solubility in water, g/100ml at 20 °C: 1.1 miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml wate |

Densidad de vapor |

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 4.01 (Air = 1) Relative vapor density (air = 1): 4.0 |

Presión de vapor |

0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992) 0.04 [mmHg] Vapor pressure, Pa at 20 °C: 27 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

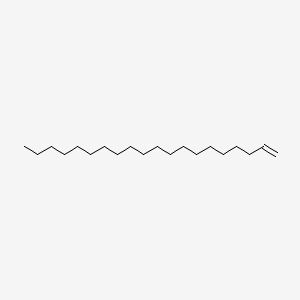

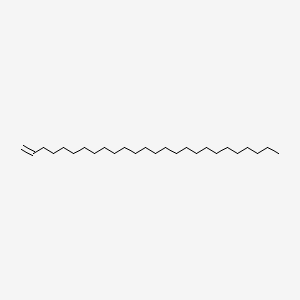

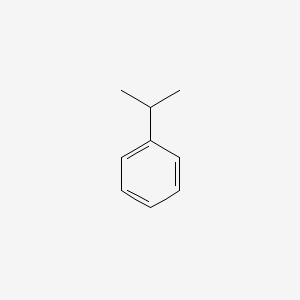

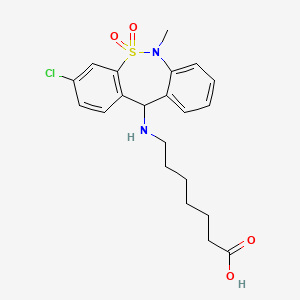

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.